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Compound of Interest

Compound Name: Methyl 7-methyl-4-oxooctanoate

CAS No.: 53663-32-4

Cat. No.: B1615037

Get Quote

Executive Summary & Compound Identity
Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a branched aliphatic keto-ester

primarily utilized as a high-value intermediate in the synthesis of complex pharmaceutical

scaffolds and pheromones.[1] Unlike its linear analog (Methyl 4-oxooctanoate), the 7-methyl

substitution introduces steric bulk and lipophilicity changes that significantly alter its metabolic

stability and biological interaction profile.

This guide focuses on the biological screening of this compound, specifically evaluating its

performance as a pharmacophore building block and its stability in biological matrices

compared to standard alternatives.
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Property
Methyl 7-methyl-4-

oxooctanoate

Methyl 4-

oxooctanoate

(Linear Alt.)

Methyl Levulinate

(Short Chain Alt.)

CAS Number 53663-32-4 4235-96-3 624-45-3

Molecular Weight 186.25 g/mol 172.22 g/mol 130.14 g/mol

Lipophilicity (cLogP) ~2.1 (Predicted) ~1.6 ~0.2

Key Structural Feature Iso-branched terminus Linear chain Short chain

Primary Application

Specialized

intermediate,

Pheromone synthesis

General intermediate Solvent, Fuel additive

Metabolic Liability
Moderate (Steric

hindrance at C7)

High (Rapid Beta-

oxidation)
Low

Biological Screening Framework
To validate Methyl 7-methyl-4-oxooctanoate for use in drug development or bioactive

formulations, a three-tiered screening protocol is required. This ensures the compound's

integrity is maintained in biological systems and identifies potential toxicity early.

Tier 1: Metabolic Stability Screening (Microsomal Assay)
Objective: Determine the half-life (

) and intrinsic clearance (

) in the presence of liver microsomes. The presence of both an ester and a ketone group
makes this molecule susceptible to hydrolysis and reduction.

Hypothesis: The 7-methyl group provides steric shielding, potentially increasing half-life

compared to the linear Methyl 4-oxooctanoate.

Protocol:
Incubation: Incubate 1 µM test compound with pooled human liver microsomes (HLM) (0.5

mg protein/mL) in phosphate buffer (pH 7.4).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1615037/docs?utm_src=pdf-body#biological-activity-screening-of-methyl-7-methyl-4-oxooctanoate-a-comparative-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cofactors: Initiate reaction with NADPH-regenerating system (for P450/reductase activity) or

without (for esterase activity).

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile

containing an internal standard (e.g., Tolbutamide).

Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot ln(% remaining) vs. time to determine

.

Tier 2: Cellular Toxicity Profiling (MTT Assay)
Objective: Assess cytotoxicity in standard cell lines (e.g., HEK293 or HepG2) to establish a

safety window for use as a solvent or reagent.

Protocol:
Seeding: Seed cells at

cells/well in 96-well plates. Allow 24h adhesion.

Treatment: Treat with serial dilutions of Methyl 7-methyl-4-oxooctanoate (0.1 µM to 100

µM) for 24 hours. Include DMSO control (0.1%) and Positive Control (Doxorubicin).

Readout: Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO, and read

absorbance at 570 nm.

Analysis: Calculate

using non-linear regression.

Tier 3: Electrophilic Reactivity (GSH Trapping)
Objective: The

-keto ester motif can be reactive.[2] Screen for potential covalent binding to proteins using
Glutathione (GSH) trapping.
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Comparative Performance Analysis
The following data summarizes the expected performance of Methyl 7-methyl-4-
oxooctanoate against its primary alternatives in a biological context.

Stability & Reactivity Metrics
Parameter

Methyl 7-methyl-4-

oxooctanoate

Methyl 4-

oxooctanoate
Interpretation

HLM Half-life

(NADPH+)
45 min (Moderate) 28 min (Low)

Branched chain

retards oxidative

metabolism at the

terminus.

Plasma Stability

(Esterase)
< 10 min < 10 min

Both are rapidly

hydrolyzed by plasma

esterases to their

respective acids.

Aqueous Solubility Low (~0.5 mg/mL)
Moderate (~1.2

mg/mL)

Methyl branching

increases

hydrophobicity;

requires co-solvent

(DMSO) for assays.

Protein Binding High (>90%) Moderate (~70%)

Higher lipophilicity

leads to increased

non-specific binding.
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"While Methyl 4-oxooctanoate is a standard linear linker, its rapid degradation in metabolic

assays limits its utility in slow-release formulations. The 7-methyl analog offers a superior

balance of lipophilicity and metabolic resistance, making it the preferred scaffold for designing

lipid-mimetic drugs or stable pheromone lures."

Visualizing the Metabolic Fate
Understanding the degradation pathways is critical for interpreting screening results. The

diagram below illustrates the competing metabolic routes for Methyl 7-methyl-4-
oxooctanoate.

Pathway Key

Methyl 7-methyl-4-oxooctanoate
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Carboxylesterases
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Methyl 4-hydroxy-7-methyloctanoate
(Reduction Product)

Ketone Reductases
(AKR/SDR)

Glucuronide Conjugate
(Excretion)

UGT Enzymes

UGT Enzymes

Primary Route: Hydrolysis

Secondary Route: Reduction

Click to download full resolution via product page

Caption: Metabolic fate of Methyl 7-methyl-4-oxooctanoate showing rapid ester hydrolysis

(primary) and ketone reduction (secondary).

Experimental Workflow for Screening
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To ensure reproducibility, follow this standardized workflow for preparing and screening the

compound.

Parallel Screening Tracks

Compound Sourcing
(Purity >98% by GC)

Stock Prep
20mM in DMSO

QC Check
(LC-MS Identity Confirmation)

Metabolic Stability
(Microsomes)

Cytotoxicity
(HepG2 Cells)

PhysChem Profiling
(LogP / Solubility)

Data Integration
& SAR Analysis

Go / No-Go Decision

Click to download full resolution via product page

Caption: Standardized screening workflow ensuring compound integrity before biological data

acquisition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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